InChI=1S/C8H6N4O2/c9-8-4-10-7-3-5 (12 (13)14)1-2-6 (7)11-8/h1-4H, (H2,9,11)
. The Canonical SMILES representation is C1=CC2=NC (=CN=C2C=C1 [N+] (=O) [O-])N
.
The synthesis of 2-Amino-6-nitroquinoxaline can be achieved through several methods, commonly involving the reaction of nitroquinoxaline derivatives with amines. A notable synthetic approach involves the following steps:
Alternative methods have been documented, including those utilizing mononitro-substituted o-phenylenediamines reacted with benzils under specific catalytic conditions .
The molecular structure of 2-Amino-6-nitroquinoxaline features a quinoxaline core that consists of two fused aromatic rings containing nitrogen atoms. The key structural elements include:
C1=CC2=NC(=CN=C2C=C1[N+](=O)[O-])N
, indicating its connectivity and arrangement of atoms.2-Amino-6-nitroquinoxaline participates in various chemical reactions due to its functional groups:
The mechanism of action for 2-Amino-6-nitroquinoxaline primarily involves its interaction with biological targets such as receptors and enzymes. Notably:
The physical and chemical properties of 2-Amino-6-nitroquinoxaline include:
The applications of 2-Amino-6-nitroquinoxaline span various scientific fields:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 109013-61-8
CAS No.: 40736-33-2
CAS No.:
CAS No.: